![molecular formula C4H5N5 B154123 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole CAS No. 128854-05-7](/img/structure/B154123.png)
3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
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Overview
Description
“3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole” is a type of pyrazolo[3,4-c]pyrazole, which has been reported to have high therapeutic impact . Pyrazolo[3,4-c]pyrazoles are fused bicyclic heterocycles that are prevalent in the pharmaceutical industry . They are known for their pharmacological potential .
Synthesis Analysis
The synthesis of pyrazolo[3,4-c]pyrazoles involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions with microwave activation . Moreover, chemoselective bromination of the newly formed bipyrazoles followed by Suzuki Miyaura cross-coupling reactions allows the synthesis of a variety of modulated heterobicycles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-c]pyrazoles include hydrazine condensations and C–N Ullmann-type cross-coupling reactions . Additionally, chemoselective bromination of the newly formed bipyrazoles followed by Suzuki Miyaura cross-coupling reactions is used to synthesize a variety of modulated heterobicycles .Scientific Research Applications
Pharmacological Potential
The compound has been identified as having significant pharmacological potential . The design of new pyrazolo [3,4- c ]pyrazoles has been reported to have a high therapeutic impact .
Medicinal Chemistry
Amino-Pyrazoles, including 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole, have been studied extensively in medicinal chemistry . They are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
Anticancer/Anti-inflammatory Compounds
The most relevant results have been obtained for anticancer/anti-inflammatory compounds . For example, Pirtobrutinib, an aminopyrazole-based compound, has recently been approved .
Synthesis of New Derivatives
The compound can be used in the synthesis of new pyrazole derivatives . The reaction of some active methylene compounds with hydrazonoyl bromides is one method of creating these new derivatives .
Mechanism of Action
Target of Action
Related compounds have shown potential in modulating pim kinases , which play crucial roles in cell survival, proliferation, and differentiation.
Mode of Action
It’s synthesized through hydrazine condensations and c–n ullmann-type cross-coupling reactions . This process might influence its interaction with its targets.
Result of Action
Related compounds have shown potential in inhibiting cell proliferation , suggesting that this compound might have similar effects.
properties
IUPAC Name |
2,6-dihydropyrazolo[3,4-c]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c5-3-2-1-6-8-4(2)9-7-3/h1H,(H4,5,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMQVSLWMOJHHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NNC(=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561729 |
Source
|
Record name | 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole | |
CAS RN |
128854-05-7 |
Source
|
Record name | 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20561729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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